6-vinylnicotinonitrile
CAS No.: 16173-99-2
Cat. No.: VC21066471
Molecular Formula: C8H6N2
Molecular Weight: 130.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16173-99-2 |
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Molecular Formula | C8H6N2 |
Molecular Weight | 130.15 g/mol |
IUPAC Name | 6-ethenylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C8H6N2/c1-2-8-4-3-7(5-9)6-10-8/h2-4,6H,1H2 |
Standard InChI Key | FBWDVFPJEWHTBH-UHFFFAOYSA-N |
SMILES | C=CC1=NC=C(C=C1)C#N |
Canonical SMILES | C=CC1=NC=C(C=C1)C#N |
Introduction
Synthesis Methods
The synthesis of 6-vinylnicotinonitrile can be achieved through various methods. Below are some notable synthetic approaches:
Cyclocondensation Reaction
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Reaction Pathway: Cyclocondensation between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.
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Catalyst: Sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide.
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Outcome: This method is efficient for producing high yields of the compound.
Alternative Routes
While industrial-scale production methods are not extensively documented, general principles of organic synthesis—such as using optimized catalysts and reaction conditions—are likely employed for scalability.
Chemical Reactions
6-Vinylnicotinonitrile undergoes various chemical reactions due to its functional groups:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | Hydrogen peroxide, peracids | Pyridine N-oxides |
Reduction | Lithium aluminum hydride, hydrogenation | Primary amines |
Electrophilic Substitution | Halogens, sulfonyl chlorides | Substituted pyridine derivatives |
The ethenyl group enhances the compound's reactivity in substitution reactions, while the nitrile group allows for transformations into amines or other derivatives.
Organic Synthesis
6-Vinylnicotinonitrile serves as a versatile building block in synthesizing complex organic molecules. Its dual functionality (ethenyl and nitrile groups) makes it valuable in constructing heterocyclic compounds.
Biological Research
Derivatives of this compound have shown potential biological activities:
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Antimicrobial Properties: Some derivatives exhibit inhibitory effects on bacterial growth.
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Anticancer Potential: Research has explored its role in targeting enzymes like topoisomerases involved in DNA replication.
Drug Development
The compound's structure makes it a candidate for pharmacophore development in drug discovery.
Industrial Applications
It is used in producing specialty chemicals and materials with specific properties, such as polymers or advanced coatings.
Comparison with Similar Compounds
Compound | Key Differences |
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Pyridine-3-carbonitrile | Lacks the ethenyl group; less reactive in substitutions. |
2-Aminopyridine-3-carbonitrile | Contains an amino group; different chemical properties. |
4,6-Diphenyl-pyridine-3-carbonitrile | Features bulky phenyl groups; altered steric effects. |
The combination of ethenyl and nitrile groups makes 6-vinylnicotinonitrile unique among pyridine derivatives.
Safety and Handling
This compound should be handled with care in a controlled laboratory environment:
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Use appropriate personal protective equipment (PPE).
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Avoid inhalation or direct contact with skin or eyes.
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Store in a cool, dry place away from incompatible substances.
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